molecular formula C11H11N3S B1269342 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 23714-53-6

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269342
CAS RN: 23714-53-6
M. Wt: 217.29 g/mol
InChI Key: ZLSZMYUZPQLFCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds often involves cyclization reactions, starting from thiosemicarbazides or hydrazine derivatives, with further modifications to introduce various substituents onto the triazole ring. Singh and Kandel (2013) detailed a method involving the cyclisation of potassium dithiocarbazinate with hydrazine hydrate to synthesize the basic nucleus, followed by condensation with benzaldehyde to introduce the phenyl group (Singh & Kandel, 2013).

Molecular Structure Analysis

DFT and ab initio HF calculations have been employed to analyze the molecular structure and vibrational bands of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. Karakurt et al. (2010) characterized the molecular geometry, vibrational frequencies, and chemical shift assignments of a closely related compound using these computational methods, providing insights into the compound's conformational flexibility and electronic structure (Karakurt et al., 2010).

Scientific Research Applications

Corrosion Inhibition

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their potential in corrosion inhibition. A study found that these compounds, particularly when modified with pyridinyl groups, can effectively inhibit the corrosion of mild steel in acidic environments. The inhibition efficiency increases with the concentration of the inhibitor, suggesting their potential application in corrosion protection technologies (Orhan et al., 2012).

Synthesis and Structural Studies

These compounds have been extensively synthesized and structurally characterized for various applications. For instance, their synthesis involves the formation of Schiff bases containing the 1,2,4-triazole ring, highlighting their chemical versatility and potential for further chemical modifications (Mobinikhaledi et al., 2010).

Antimicrobial and Antifungal Activities

Some derivatives of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol have been studied for their antimicrobial and antifungal properties. These studies aim to identify new pharmacologically active agents based on this molecular structure, with some showing promising results in inhibiting microbial and fungal growth (El‐Sayed et al., 2013).

Anti-Inflammatory Properties

Research has also been conducted on the anti-inflammatory properties of certain substituted derivatives of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. These studies are crucial in the search for new anti-inflammatory drugs with fewer side effects compared to existing medications (Arustamyan et al., 2021).

Chemical Properties and Synthesis Techniques

Further, the chemical properties and synthesis techniques of these compounds are continuously being explored. This includes the investigation of their physical and chemical properties, which is essential for understanding their potential applications in various fields (Khilkovets, 2021).

Cholinesterase Inhibitors

Some derivatives have been studied as potential cholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's. These studies not only highlight their biological activity but also the versatility in modifying the triazole structure for specific therapeutic targets (Arfan et al., 2018).

Future Directions

The future directions for “4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities. For instance, similar compounds have been studied for their potential as hypoglycemic agents , antimicrobial agents , and cholinesterase inhibitors .

properties

IUPAC Name

3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZMYUZPQLFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971126
Record name 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

23714-53-6, 5575-41-7
Record name 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23714-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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